molecular formula C9H16O6 B14549929 Bis(2-methoxyethyl) propanedioate CAS No. 61782-22-7

Bis(2-methoxyethyl) propanedioate

Cat. No.: B14549929
CAS No.: 61782-22-7
M. Wt: 220.22 g/mol
InChI Key: PZJLMLCGEHAVQX-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) propanedioate is an organic compound with the molecular formula C9H16O6. It is a diester derived from propanedioic acid (malonic acid) and 2-methoxyethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methoxyethyl) propanedioate can be synthesized through the esterification of propanedioic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of propanedioic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the unreacted starting materials and by-products. The purified ester is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid and 2-methoxyethanol.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Propanedioic acid and 2-methoxyethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Bis(2-methoxyethyl) propanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) propanedioate involves its ability to undergo esterification and transesterification reactions. The ester groups in the compound can be hydrolyzed or reduced, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate: Another ester of propanedioic acid, commonly used in organic synthesis.

    Dimethyl propanedioate: Similar to bis(2-methoxyethyl) propanedioate but with methyl groups instead of 2-methoxyethyl groups.

Uniqueness

This compound is unique due to the presence of 2-methoxyethyl groups, which impart different solubility and reactivity properties compared to other esters of propanedioic acid. This makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

61782-22-7

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

bis(2-methoxyethyl) propanedioate

InChI

InChI=1S/C9H16O6/c1-12-3-5-14-8(10)7-9(11)15-6-4-13-2/h3-7H2,1-2H3

InChI Key

PZJLMLCGEHAVQX-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)CC(=O)OCCOC

Origin of Product

United States

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